![molecular formula C6H8ClN3 B102792 6-Chloro-2,5-dimethylpyrimidin-4-amine CAS No. 18260-92-9](/img/structure/B102792.png)
6-Chloro-2,5-dimethylpyrimidin-4-amine
Overview
Description
6-Chloro-2,5-dimethylpyrimidin-4-amine is a chemical compound with the CAS Number: 18260-92-9 . It has a molecular weight of 157.6 and its linear formula is C6H8ClN3 .
Physical And Chemical Properties Analysis
6-Chloro-2,5-dimethylpyrimidin-4-amine is a solid compound . It has a molecular weight of 157.6 and a density of 1.284g/cm3 . The boiling point is 279.7ºC at 760 mmHg .Scientific Research Applications
Crystallography and Structural Biology
6-Chloro-2,5-dimethylpyrimidin-4-amine: has been utilized in crystallography to determine the crystal structure of related compounds . The detailed crystallographic data can provide insights into the molecular geometry, electron configuration, and potential binding sites, which are crucial for understanding the interaction of these compounds with biological macromolecules.
Organic Synthesis
This compound serves as an intermediate in the synthesis of various pyrimidine derivatives . Its reactivity, particularly at the chlorine and amine sites, makes it a valuable precursor in constructing complex molecules for pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 6-Chloro-2,5-dimethylpyrimidin-4-amine is explored for its potential to be incorporated into drug design and development . Its structural motif is common in many pharmaceuticals, and modifications to this core can lead to new therapeutic agents.
Pharmacology
The compound’s derivatives are being studied for their pharmacological properties, including their potential use as antibacterial, antifungal, or anticancer agents . Understanding the biological activity of these derivatives can lead to the development of new drugs.
Material Science
In material science, the compound’s derivatives could be used to create novel materials with specific electronic or photonic properties . These materials might find applications in semiconductors, OLEDs, or as sensors.
Environmental Science
6-Chloro-2,5-dimethylpyrimidin-4-amine: and its derivatives can be assessed for their environmental impact, such as their biodegradability or potential as environmental contaminants . Studies in this field contribute to the development of safer chemicals for industrial use.
Biochemistry
The compound is a candidate for studying enzyme-substrate interactions within the field of biochemistry . It can be used to probe the active sites of enzymes and understand the mechanism of enzyme-catalyzed reactions.
Chemical Education
Lastly, 6-Chloro-2,5-dimethylpyrimidin-4-amine can be used in chemical education as a model compound to teach various aspects of organic chemistry, including nomenclature, chemical reactivity, and synthesis strategies .
Safety and Hazards
properties
IUPAC Name |
6-chloro-2,5-dimethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSWUPHSSBNJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171310 | |
Record name | Pyrimidine, 4-amino-6-chloro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,5-dimethylpyrimidin-4-amine | |
CAS RN |
18260-92-9 | |
Record name | Pyrimidine, 4-amino-6-chloro-2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018260929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 4-amino-6-chloro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.